molecular formula C29H32ClN3O4 B1593514 Elomotecan CAS No. 220998-10-7

Elomotecan

Cat. No.: B1593514
CAS No.: 220998-10-7
M. Wt: 522.0 g/mol
InChI Key: KAQREZSTQZWNAG-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elomotecan, also known as BN80927, is a camptothecin analog belonging to the homocamptothecin family. This compound is a potent inhibitor of both topoisomerases I and II, which are enzymes crucial for DNA replication and cell division. This compound has shown significant potential in reducing the proliferation of various tumor cells, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elomotecan is synthesized through a series of chemical reactions involving the modification of the camptothecin structureThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form. The compound is then formulated into a suitable dosage form for clinical use .

Chemical Reactions Analysis

Types of Reactions: Elomotecan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Scientific Research Applications

Elomotecan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of topoisomerases and the development of new anticancer agents.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and DNA damage response in various cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of advanced solid tumors and other malignancies.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Elomotecan exerts its effects by inhibiting the activity of topoisomerases I and II, which are enzymes responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in tumor cells. The compound’s ability to target both topoisomerases I and II provides a dual mechanism of action, enhancing its anticancer efficacy .

Comparison with Similar Compounds

Uniqueness of Elomotecan: this compound’s unique ability to inhibit both topoisomerases I and II sets it apart from other camptothecin analogs, which typically target only one of these enzymes. This dual inhibition mechanism provides a broader spectrum of anticancer activity and reduces the likelihood of tumor resistance due to alterations in either enzyme .

Biological Activity

Elomotecan, also known as BN 80927, is a novel compound derived from the camptothecin family, specifically designed to target topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical trials, and potential mechanisms of action.

Pharmacokinetics and Dosage

A Phase I clinical trial evaluated the pharmacokinetic profile of this compound administered as a 30-minute intravenous infusion. The study included 56 patients with advanced solid tumors and assessed doses ranging from 1.5 to 75 mg every three weeks. Key findings included:

  • Linear Pharmacokinetics : this compound exhibited linear pharmacokinetics, with clearance rates decreasing with age. Specifically, clearance was reduced by 47% and 61% in patients aged 60 and 80 years, respectively, compared to those aged 30 years .
  • Toxicity Profile : The most significant dose-limiting toxicity was neutropenia, with severe (grade 4) neutropenia observed in 20% of the patients at the recommended dose (60 mg). Other adverse effects included asthenia (5%), nausea (2%), and vomiting (2%) .

Efficacy in Clinical Trials

This compound has shown promising antitumor activity across various studies:

  • Stable Disease : In the cohort receiving the recommended dose, 41.7% of patients achieved stable disease with a mean duration of 123.6 ± 43.4 days .
  • Comparison with Other Agents : this compound demonstrated higher potency in reducing tumor cell proliferation compared to other reference anticancer agents targeting topoisomerases I and II .

This compound's mechanism involves dual inhibition of topoisomerases I and II:

  • Topoisomerase Inhibition : It retains the topoisomerase I inhibitory action characteristic of camptothecin while also exhibiting catalytic inhibition of topoisomerase II. This dual action enhances its cytotoxic effects against various cancer cell lines .
  • Induction of Apoptosis : The compound induces apoptosis through mitochondrial pathways, which may contribute to its efficacy against resistant cancer cell lines .

Case Studies and Research Findings

Several studies have investigated this compound's biological activity:

Study Population Findings
Phase I Trial Patients with advanced solid tumorsEstablished pharmacokinetics; noted neutropenia as a primary toxicity; stable disease in 41.7% of patients.
Efficacy Study Various tumor modelsHigher potency than other topoisomerase inhibitors; significant reduction in tumor cell proliferation observed.
Mechanistic Study In vitro cancer cell linesDemonstrated dual inhibition of topoisomerases leading to increased apoptosis rates.

Properties

IUPAC Name

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQREZSTQZWNAG-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176608
Record name Elomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220998-10-7
Record name Elomotecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Elomotecan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elomotecan
Reactant of Route 2
Elomotecan
Reactant of Route 3
Elomotecan
Reactant of Route 4
Reactant of Route 4
Elomotecan
Reactant of Route 5
Reactant of Route 5
Elomotecan
Reactant of Route 6
Reactant of Route 6
Elomotecan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.